1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Vue d'ensemble

Description

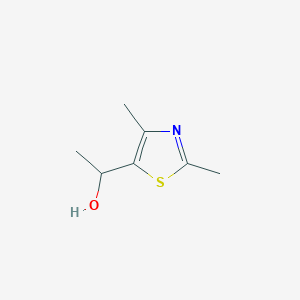

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, such as dna and topoisomerase ii .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound interacts with cellular components and the resulting effects .

Analyse Biochimique

Biochemical Properties

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may have minimal or no observable effects on the animals . As the dosage increases, this compound can exhibit threshold effects, leading to significant changes in physiological and biochemical parameters . High doses of this compound may result in toxic or adverse effects, including organ damage and alterations in metabolic processes . Therefore, careful consideration of dosage is essential when conducting studies involving this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors . Additionally, this compound can affect the levels of other metabolites in the cell, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions can affect the bioavailability and activity of this compound in different tissues and organs .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that can modulate its interactions with biomolecules .

Activité Biologique

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including mechanisms of action, case studies, and comparative data on its biological activity.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiazole ring in this compound contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound interacts with cellular oxidoreductase enzymes, influencing metabolic pathways essential for cell viability and proliferation.

- Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell division .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. Studies have shown:

- In Vitro Efficacy : It demonstrates effectiveness against a range of bacteria and fungi. For instance, it has been reported to exhibit activity comparable to standard antibiotics against Escherichia coli and Staphylococcus aureus .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 µg/mL |

| S. aureus | 4 µg/mL |

| Candida albicans | 2 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Case Study Results : In a study involving various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer), the compound exhibited IC50 values ranging from 10–30 µM, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HCT116 | 15 | Doxorubicin |

| HepG2 | 20 | Cisplatin |

Comparative Studies

Comparative studies highlight the efficacy of this compound against other thiazole derivatives:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 4 | Antimicrobial |

| Benzothiazole derivative | 10 | Anticancer |

| Thiazolidinone derivative | 8 | Antimicrobial |

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol serves as a crucial building block for synthesizing more complex thiazole derivatives. These derivatives are explored for their potential in developing new materials and chemical processes.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides | Formation of thiazole ethers |

| Condensation Reactions | Combines with aldehydes | Synthesis of thiazole-based compounds |

Biology

The biological applications of this compound are notable due to its antimicrobial and antifungal properties. Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for drug development.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound demonstrated significant activity against Candida albicans, comparable to established antifungal agents like ketoconazole .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Candida albicans | 50 | Ketoconazole |

| Staphylococcus aureus | 25 | Penicillin |

Medicine

In medicine, the compound's role extends to potential therapeutic applications. Thiazole derivatives are being investigated for their anti-inflammatory and neuroprotective effects. Preliminary studies suggest that these compounds may modulate signaling pathways related to inflammation and neurodegeneration.

Case Study: Neuroprotective Effects

Research has shown that thiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This property positions them as candidates for developing treatments for neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-4-7(5(2)9)10-6(3)8-4/h5,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZYEZVDLZPOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.